molecular formula C22H32N4O4S B1627616 L-Leucyl-L-tryptophyl-L-methionine CAS No. 55023-99-9

L-Leucyl-L-tryptophyl-L-methionine

Cat. No. B1627616
CAS RN: 55023-99-9
M. Wt: 448.6 g/mol
InChI Key: UIIMIKFNIYPDJF-WDSOQIARSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“L-Leucyl-L-tryptophyl-L-methionine” is a tripeptide composed of the amino acids leucine, tryptophan, and methionine . It’s a specific sequence of amino acids joined by peptide linkages .


Synthesis Analysis

The synthesis of such peptides often involves the use of metabolic engineering in microorganisms. For instance, the production of L-methionine in Escherichia coli has been enhanced by strengthening the L-methionine terminal synthetic module . Similarly, the biosynthetic pathway of L-tryptophan in E. coli has been reconstructed using metabolic engineering strategies .


Molecular Structure Analysis

The molecular formula of “L-Leucyl-L-tryptophyl-L-methionine” is C23H34N4O4, with an average mass of 430.540 Da and a mono-isotopic mass of 430.257996 Da .


Chemical Reactions Analysis

The N-terminal methionine N(alpha)-acetyltransferase NatC enzyme specifically targets N-terminal L-methionine residues attached to bulky hydrophobic residues at the second position, including Leu, Ile, Phe, Trp, and Tyr residues .

Scientific Research Applications

Neuroprotection and Neurodegenerative Diseases

Methionine, a component of L-Leucyl-L-tryptophyl-L-methionine, has shown potential in neuroprotection and the mitigation of neurodegenerative diseases. Studies indicate that methionine plays a crucial role in metabolism, innate immunity, and the activation of endogenous antioxidant enzymes. These enzymes include methionine sulfoxide reductase A/B and those involved in the biosynthesis of glutathione, which helps counteract oxidative stress. Methionine's protective effects against 6-hydroxydopamine-induced injury, particularly in Parkinson's disease models, suggest its potential in maintaining mitochondrial functionality and preventing the progression of neurodegenerative processes (Catanesi et al., 2021).

Molecular and Cellular Interactions

L-Methionine's interactions with proteins and small molecules are pivotal for basic sciences and drug development. Research has explored the variations in stability, function, and structure of proteins like α-Chymotrypsin in the presence of L-Methionine. These studies utilize spectroscopic and computational approaches, revealing that L-Methionine can serve as an activator, stabilizing the enzyme and influencing its activity, which is crucial for understanding protein-small molecule interactions (Asgharzadeh et al., 2019).

Agricultural and Nutritional Applications

The role of L-Methionine in agriculture, particularly in enhancing the growth and yield of crops like lettuce, has been studied. It acts as a natural plant growth stimulator, and its application has been found to significantly improve growth performance, illustrating its potential to enhance hydroponic production and, consequently, human nutrition (Khan et al., 2019).

Biochemical Detection and Analysis

In the realm of biochemical detection and analysis, L-Methionine's significance is underscored by the development of chemosensors for its detection in water solutions. Such advancements in the selective and sensitive detection of L-Methionine highlight its importance and the need for efficient monitoring in various biological and environmental contexts (Lin et al., 2017).

Antioxidant Pathways and Oxidative Stress Mitigation

L-Methionine's involvement in activating the Nrf2-ARE antioxidant pathway has been documented. This activation stimulates endogenous antioxidant activity, reducing reactive oxygen species (ROS)-derived oxidative stress. The intake of L-Methionine leads to the upregulation of various antioxidant expressions and increases in methionine sulfoxide reductase expression and glutathione synthesis, highlighting its critical role in mitigating oxidative stress (Wang et al., 2019).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O4S/c1-13(2)10-16(23)20(27)26-19(21(28)25-18(22(29)30)8-9-31-3)11-14-12-24-17-7-5-4-6-15(14)17/h4-7,12-13,16,18-19,24H,8-11,23H2,1-3H3,(H,25,28)(H,26,27)(H,29,30)/t16-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIMIKFNIYPDJF-WDSOQIARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562284
Record name L-Leucyl-L-tryptophyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Leucyl-L-tryptophyl-L-methionine

CAS RN

55023-99-9
Record name L-Leucyl-L-tryptophyl-L-methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Leucyl-L-tryptophyl-L-methionine
Reactant of Route 2
L-Leucyl-L-tryptophyl-L-methionine
Reactant of Route 3
L-Leucyl-L-tryptophyl-L-methionine
Reactant of Route 4
L-Leucyl-L-tryptophyl-L-methionine
Reactant of Route 5
L-Leucyl-L-tryptophyl-L-methionine
Reactant of Route 6
Reactant of Route 6
L-Leucyl-L-tryptophyl-L-methionine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.